CRT5

PKD inhibition VEGF signaling kinase selectivity

VEGF-angiogenesis researchers often face ambiguous results when PKCβ inhibitors (Enzastaurin, Ruboxistaurin) suppress both upstream PKC and downstream PKD, confounding pathway attribution. CRT5 resolves this by delivering selective pan-PKD inhibition (PKD1/2/3 IC50: 1, 2, 1.5 nM) with <1% PKCβI/βII activity at 1 µM. • Matched efficacy to PKD1/2 siRNA knockdown: 42-51% reduction in HUVEC migration, proliferation, and tubulogenesis • Structurally validated inactive analog CRT6 available as negative control for rigorous pharmacological-genetic cross-validation • ≥98% purity, crystalline solid; ships ambient globally with Certificate of Analysis

Molecular Formula C28H30N4O2
Molecular Weight 454.574
CAS No. 1034297-58-9
Cat. No. B560385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRT5
CAS1034297-58-9
Synonyms3-[6-amino-5-(6-ethoxy-2-naphthalenyl)-3-pyridinyl]-N-[2-(dimethylamino)ethyl]-benzamide
Molecular FormulaC28H30N4O2
Molecular Weight454.574
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N
InChIInChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33)
InChIKeyXBDRAUPLGHAFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CRT5: A Pan-PKD Inhibitor for Angiogenesis Research


CRT5 (also known as CRT0066051; CAS 1034297-58-9) is a pyrazine benzamide small molecule that functions as a potent, selective pan-inhibitor of protein kinase D (PKD) isoforms PKD1, PKD2, and PKD3 [1]. In human umbilical vein endothelial cells (HUVECs) stimulated with vascular endothelial growth factor (VEGF), CRT5 inhibits PKD1, PKD2, and PKD3 with IC50 values of 1 nM, 2 nM, and 1.5 nM, respectively [1]. The compound acts downstream of protein kinase C (PKC) signaling, blocking VEGF-induced phosphorylation of PKD substrates including histone deacetylase 5 (HDAC5), cAMP-response-element-binding protein (CREB), and heat-shock protein 27 (HSP27) at Ser82, thereby reducing endothelial cell migration, proliferation, and tubulogenesis [1]. CRT5 is widely used as a chemical probe to dissect PKD-mediated signaling mechanisms in angiogenesis research [1].

Why CRT5 Is Irreplaceable in Angiogenesis Studies


In VEGF-driven angiogenesis research, the choice between CRT5, PKCβ inhibitors such as Enzastaurin and Ruboxistaurin, and alternative PKD inhibitors such as CID755673 is not interchangeable. CRT5 uniquely combines sub-nanomolar pan-PKD potency with near-complete exclusion of PKC isoform activity—a critical distinction because PKC lies upstream of PKD in the VEGF signaling cascade [1]. PKCβ inhibitors like Enzastaurin (IC50 = 6 nM for PKCβ) and Ruboxistaurin (IC50 = 4.7-5.9 nM for PKCβI/βII) inhibit the upstream kinase and thus suppress both PKC-dependent and PKC-independent downstream events, confounding pathway-specific interpretation. Conversely, alternative PKD inhibitors such as CID755673 exhibit PKD1/2/3 IC50 values of 182 nM, 280 nM, and 227 nM—approximately 100- to 200-fold less potent than CRT5 [2]—necessitating substantially higher working concentrations that increase the risk of off-target kinase engagement. CRT5 also distinguishes itself from inactive analog CRT6, which shares structural similarity but exhibits no PKD inhibitory activity, providing a validated negative control for experimental design [1]. These functional, potency, and selectivity divergences preclude simple one-for-one substitution.

CRT5 Differentiation Evidence


CRT5 vs CID755673: PKD1 Potency

CRT5 inhibits PKD1 with an IC50 of 1 nM, whereas the alternative pan-PKD inhibitor CID755673 exhibits an IC50 of 182 nM for the same isoform [1]. This represents a greater than 180-fold difference in biochemical potency. Across all three PKD isoforms, CRT5 maintains sub-nanomolar to low-nanomolar potency (PKD1: 1 nM; PKD2: 2 nM; PKD3: 1.5 nM), while CID755673 requires concentrations two orders of magnitude higher (PKD1: 182 nM; PKD2: 280 nM; PKD3: 227 nM) [1]. The potency differential enables CRT5 to achieve complete PKD inhibition at sub-micromolar concentrations in cellular assays, reducing off-target kinase engagement risk.

PKD inhibition VEGF signaling kinase selectivity

Selectivity for PKD Over PKC Isoforms

At 1 μM, CRT5 inhibits PKD1 and PKD2 by 98% and 96%, respectively, while inhibiting all tested PKC isoforms by ≤5% [1]. Specifically, PKCβI and PKCβII—the primary targets of Enzastaurin and Ruboxistaurin—are inhibited by <1% at this same concentration [1]. In stark contrast, Enzastaurin inhibits PKCβ with an IC50 of 6 nM, while Ruboxistaurin inhibits PKCβI and PKCβII with IC50 values of 4.7 nM and 5.9 nM, respectively . This fundamental target divergence means CRT5 probes PKD-specific signaling downstream of PKC, whereas Enzastaurin and Ruboxistaurin inhibit the upstream PKC node itself, affecting both PKC-dependent and PKC-independent pathways.

kinase selectivity profiling PKC isoforms PKD vs PKC discrimination

Endothelial Migration Inhibition: CRT5 vs siRNA

In Transwell migration assays using HUVECs stimulated with 25 ng/mL VEGF, CRT5 (5 μM) significantly reduced the migratory response by 42-51% [1]. Critically, the magnitude of this reduction was comparable to that achieved by siRNA-mediated knockdown of PKD1 and PKD2 [1], validating that CRT5-mediated inhibition recapitulates genetic PKD depletion. By contrast, the structurally related inactive analog CRT6 at 5 μM produced no significant effect on VEGF-induced migration, confirming that the observed anti-migratory activity is target-specific and not due to off-target or scaffold-related effects [1]. PKCβ inhibitors such as Enzastaurin and Ruboxistaurin, while also inhibiting endothelial migration, act via upstream PKC blockade and do not provide this PKD-specific functional validation.

endothelial cell migration VEGF functional assay siRNA validation

Inhibition of Tubulogenesis and Proliferation

In a collagen-based tubulogenesis assay, CRT5 (5 μM) significantly reduced VEGF-induced tube formation in HUVECs, whereas the inactive analog CRT6 produced no significant effect [1]. Quantification of tubule area (pixels per field) confirmed that CRT5-mediated inhibition was statistically significant (P<0.05 vs VEGF alone) [1]. In parallel proliferation assays over 48 hours, CRT5 (2.5 μM) decreased VEGF-stimulated HUVEC proliferation, with results comparable to those observed following PKD1/2 siRNA transfection [1]. These findings establish CRT5 as a pharmacologically validated tool for interrogating PKD-dependent angiogenic processes, with inactive analog CRT6 providing a built-in specificity control unavailable with PKCβ inhibitors.

in vitro angiogenesis tubulogenesis endothelial proliferation

CRT5 Research Applications


PKD vs PKC Contributions to Angiogenesis

CRT5 enables researchers to selectively inhibit PKD1/2/3 while leaving all PKC isoforms functionally intact at concentrations up to 1 μM [1]. This unique selectivity profile—with <1% inhibition of PKCβI/βII [1]—allows unambiguous attribution of VEGF-induced endothelial phenotypes (migration, proliferation, tubulogenesis) specifically to PKD signaling rather than upstream PKC activation. In contrast, PKCβ inhibitors Enzastaurin (IC50 = 6 nM) and Ruboxistaurin (IC50 = 4.7-5.9 nM) [1] suppress the upstream kinase node, confounding pathway interpretation. CRT5 is therefore the preferred tool for studies requiring clean PKD-specific pharmacological intervention in VEGF-angiogenesis models.

PKD Phenotype Validation: Pharmacological-Genetic Approach

CRT5 is uniquely positioned as the only small-molecule PKD inhibitor whose functional effects have been directly benchmarked against PKD siRNA knockdown in endothelial cells [1]. In VEGF-stimulated HUVECs, CRT5 reduces migration by 42-51% and suppresses proliferation and tubulogenesis to an extent comparable to PKD1/2 siRNA [1]. The availability of the structurally related inactive analog CRT6—which shares the pyrazine benzamide scaffold but lacks PKD inhibitory activity—provides a critical specificity control [1]. This triad (CRT5 + CRT6 + PKD siRNA) enables rigorous pharmacological-genetic cross-validation of PKD-dependent phenotypes, a capability not offered by any PKCβ inhibitor or alternative PKD tool compound.

Low-Concentration PKD Inhibition

With PKD1/2/3 IC50 values of 1 nM, 2 nM, and 1.5 nM respectively [1], CRT5 achieves complete PKD inhibition at sub-micromolar concentrations (1 μM) in cellular assays. This potency advantage—approximately 100- to 200-fold greater than alternative pan-PKD inhibitor CID755673 (PKD1 IC50 = 182 nM) [1]—enables researchers to use substantially lower working concentrations, minimizing DMSO solvent exposure and reducing the risk of off-target kinase engagement. For high-throughput screening campaigns or long-term endothelial cell culture experiments where cumulative DMSO toxicity or off-target effects confound data interpretation, CRT5 represents the superior procurement choice.

PKD Substrate Phosphorylation Cascades

CRT5 specifically blocks VEGF-induced phosphorylation of three well-characterized PKD substrates: HDAC5, CREB, and HSP27 at Ser82, while leaving phosphorylation of HSP27 at Ser78 (mediated by the p38 MAPK pathway) unaffected [1]. This substrate-level specificity validates that CRT5 targets PKD-mediated signaling events without perturbing parallel kinase cascades downstream of VEGF stimulation. Researchers investigating PKD-dependent transcriptional regulation (via HDAC5 and CREB) or cytoskeletal remodeling (via HSP27) in endothelial biology will find CRT5 uniquely suited to these applications, as it provides the cleanest available pharmacological dissection of PKD substrate phosphorylation networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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